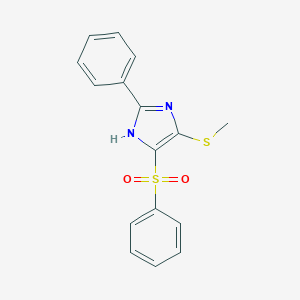
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole, also known as Bzim, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the class of imidazole derivatives and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been studied for its potential use as a catalyst in organic synthesis reactions.
Mécanisme D'action
The mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the target cells. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to inhibit the growth of various bacterial and fungal strains by interfering with their cell wall synthesis and membrane integrity. It has also been found to inhibit the replication of various viruses by interfering with their DNA or RNA synthesis.
Biochemical and Physiological Effects:
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating various apoptotic pathways. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has also been found to inhibit the growth of tumor cells by interfering with their cell cycle progression and DNA replication. In addition, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its wide range of biological activities. 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties, which makes it a versatile compound for various scientific research applications. However, one of the major limitations of using 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole in lab experiments is its low solubility in water. This may limit its use in certain biological assays and experiments.
Orientations Futures
There are several future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. One of the major areas of interest is the development of more efficient synthesis methods for 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole and its derivatives. This may lead to the discovery of new compounds with improved biological activities. Another area of interest is the study of the mechanism of action of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole. This may lead to the discovery of new targets for the development of novel drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole may lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole is a versatile compound that has been extensively studied for its potential use in various scientific research applications. It exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Although there are some limitations to its use in lab experiments, the future directions for the study of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole are promising and may lead to the discovery of new compounds and drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole involves the reaction of 4-methylsulfanyl-2-phenyl-1H-imidazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields 5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole as a white crystalline solid in good yield.
Propriétés
Nom du produit |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
|---|---|
Formule moléculaire |
C16H14N2O2S2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
5-(benzenesulfonyl)-4-methylsulfanyl-2-phenyl-1H-imidazole |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-15-16(22(19,20)13-10-6-3-7-11-13)18-14(17-15)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,18) |
Clé InChI |
OQFAORHWMJGDJZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
![1-[4-[6-(3-Methyl-5-phenylpyrazol-1-yl)pyrimidin-4-yl]oxyphenyl]ethanone](/img/structure/B258835.png)



![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)
![7-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B258849.png)

